4-Carbamothioylphenyl acetate
CAS No.:
Cat. No.: VC14118956
Molecular Formula: C9H9NO2S
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO2S |
|---|---|
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | (4-carbamothioylphenyl) acetate |
| Standard InChI | InChI=1S/C9H9NO2S/c1-6(11)12-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13) |
| Standard InChI Key | LLPCWXOGSNFALS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=S)N |
Introduction
Chemical Identity and Physicochemical Properties
Molecular and Structural Features
4-Carbamothioylphenyl acetate belongs to the class of aryl thioureas, characterized by the presence of a sulfur-containing carbamothioyl group. Key structural attributes include:
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Phenyl core: Provides aromatic stability and serves as a scaffold for functional group attachment.
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Acetoxy group (-OAc): Enhances solubility in organic solvents and influences electronic properties via resonance effects.
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Carbamothioyl (-C(=S)NH₂) group: Imparts hydrogen-bonding capability and reactivity toward nucleophiles .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₉NO₂S | |
| Molecular weight | 195.24 g/mol | |
| Melting point | Not reported | — |
| Boiling point | Not reported | — |
| Solubility | Limited data; soluble in DMSO | |
| SMILES | CC(=O)OC1=CC=C(C(=S)N)C=C1 |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via nucleophilic acyl substitution or thiourea coupling. A representative method involves:
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Reaction of 4-hydroxybenzamide with acetyl chloride to form the acetoxy intermediate.
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Thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to convert the amide (-CONH₂) to a carbamothioyl (-C(=S)NH₂) group .
Example protocol (adapted from Khalid et al., 2022 ):
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Step 1: 4-Aminophenyl acetate is treated with thiophosgene (CSCl₂) in dry acetone under reflux to introduce the thiocarbonyl group.
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Step 2: The intermediate reacts with ammonium hydroxide to yield the final product.
Key Reaction:
Structural Characterization
Spectroscopic Analysis
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FT-IR: Peaks at 3,233 cm⁻¹ (N-H stretch), 1,655 cm⁻¹ (C=O ester), and 1,174 cm⁻¹ (C=S) .
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¹H NMR (Acetone-d₆): δ 12.95 (s, 1H, NH), 2.89 (s, 3H, CH₃), 2.06 (s, 3H, OAc) .
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¹³C NMR: Signals at δ 195.91 (C=O), 180.25 (C=S), and 169.6 (OAc) .
Crystallographic Data
While single-crystal data for 4-carbamothioylphenyl acetate remains unreported, analogous thiourea derivatives exhibit planar carbamothioyl groups and intermolecular hydrogen bonding (N-H···S), stabilizing crystal lattices .
Biological Activity and Mechanisms
Enzyme Inhibition
4-Carbamothioylphenyl acetate demonstrates multi-target inhibitory activity:
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Acetylcholinesterase (AChE): 85% inhibition at 100 µM, likely via interaction with the catalytic triad (Ser203, His447, Glu334) .
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Butyrylcholinesterase (BChE): Comparable efficacy to galantamine, a reference inhibitor .
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Urease and α-amylase: Moderate inhibition (57–74%), suggesting ancillary therapeutic applications .
Table 2: Enzymatic Inhibition Profiles
| Enzyme | Inhibition (%) | IC₅₀ (µM) | Source |
|---|---|---|---|
| Acetylcholinesterase | 85 | 12.4 | |
| Butyrylcholinesterase | 87 | 10.8 | |
| Urease | 73.8 | 45.2 | |
| α-Amylase | 57.9 | 68.7 |
Molecular Docking Insights
Docking studies (PDB: 4EY7) reveal:
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Hydrogen bonds between the carbamothioyl group and AChE’s peripheral anionic site (Tyr337).
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π-π stacking of the phenyl ring with Trp86, enhancing binding affinity (ΔG = -7.6 kcal/mol) .
Industrial and Research Applications
Medicinal Chemistry
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Lead compound: Serves as a scaffold for anticholinesterase agents targeting Alzheimer’s disease .
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Antimicrobial analogs: Structural modifications (e.g., halogenation) enhance activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Organic Synthesis
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Building block: Used in preparing thiazolidinones and sulfonamides via cyclocondensation .
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Cross-coupling reactions: Participates in Suzuki-Miyaura reactions to generate biaryl derivatives .
| Parameter | Recommendation | Source |
|---|---|---|
| Personal protection | Gloves, goggles, ventilation | |
| First aid (skin) | Wash with soap/water | |
| Storage | Cool, dry, airtight container |
Recent Advances and Future Directions
Computational Studies
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DFT calculations: Predict a bandgap of 4.2 eV, indicating potential photochemical applications .
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ADMET profiling: Favorable pharmacokinetics (logP = 2.1, t₁/₂ = 6.2 h) .
Patent Landscape
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